molecular formula C25H21N3O B11499120 [2-Methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone

[2-Methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone

Cat. No.: B11499120
M. Wt: 379.5 g/mol
InChI Key: GLOXFZMAFBALMA-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-methyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development .

Medicine

In medicine, benzimidazole derivatives, including this compound, are investigated for their therapeutic potential. They have shown efficacy in treating infections, cancer, and inflammatory diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial cell division by targeting proteins like FtsZ . In anticancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure with similar pharmacological activities.

    2-Phenylbenzimidazole: Known for its antimicrobial properties.

    4-Methylbenzimidazole: Studied for its anticancer potential.

Uniqueness

What sets 2-Methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone apart is its unique combination of functional groups, which enhances its reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C25H21N3O

Molecular Weight

379.5 g/mol

IUPAC Name

[2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone

InChI

InChI=1S/C25H21N3O/c1-16-9-8-12-19(15-16)23-22(24(29)18-10-4-3-5-11-18)17(2)26-25-27-20-13-6-7-14-21(20)28(23)25/h3-15,23H,1-2H3,(H,26,27)

InChI Key

GLOXFZMAFBALMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)C5=CC=CC=C5

Origin of Product

United States

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